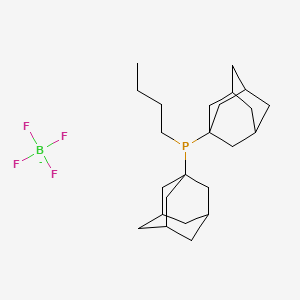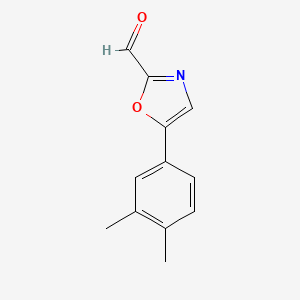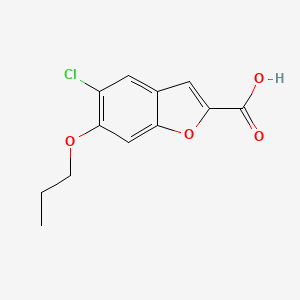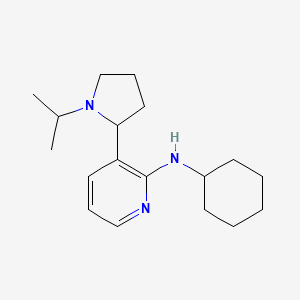
bis(1-adamantyl)-butylphosphane;tetrafluoroborate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(1-adamantyl)-butylphosphane;tetrafluoroborate: is a compound that features a unique adamantyl group, which is known for its bulky and rigid structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis(1-adamantyl)-butylphosphane;tetrafluoroborate typically involves the reaction of adamantyl derivatives with phosphine reagents. One common method includes the reaction of 1-adamantyl bromide with butylphosphane in the presence of a base to form the desired phosphane compound. The tetrafluoroborate salt is then formed by reacting the phosphane with tetrafluoroboric acid .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: Bis(1-adamantyl)-butylphosphane;tetrafluoroborate can undergo various chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The adamantyl groups can participate in substitution reactions, particularly with halides and other electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Reagents such as halides and alkylating agents are commonly used.
Major Products:
Oxidation: Phosphine oxides.
Substitution: Substituted adamantyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, bis(1-adamantyl)-butylphosphane;tetrafluoroborate is used as a ligand in catalysis. Its bulky adamantyl groups provide steric hindrance, which can enhance the selectivity and efficiency of catalytic reactions .
Biology and Medicine:
Industry: In industry, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its rigid structure can impart desirable mechanical properties to these materials .
Wirkmechanismus
The mechanism of action of bis(1-adamantyl)-butylphosphane;tetrafluoroborate in catalytic reactions involves the coordination of the phosphane group to a metal center. This coordination facilitates various catalytic processes, including hydrogenation and cross-coupling reactions. The adamantyl groups provide steric protection to the metal center, enhancing the selectivity of the reaction .
Vergleich Mit ähnlichen Verbindungen
1-Adamantylphosphane: Similar in structure but lacks the butyl group.
Bis(1-adamantyl)phosphane: Similar but with two adamantyl groups instead of one adamantyl and one butyl group.
Uniqueness: Bis(1-adamantyl)-butylphosphane;tetrafluoroborate is unique due to the combination of the adamantyl and butyl groups, which provide a balance of steric hindrance and flexibility. This makes it particularly useful in catalytic applications where both properties are desirable .
Eigenschaften
Molekularformel |
C24H39BF4P- |
|---|---|
Molekulargewicht |
445.3 g/mol |
IUPAC-Name |
bis(1-adamantyl)-butylphosphane;tetrafluoroborate |
InChI |
InChI=1S/C24H39P.BF4/c1-2-3-4-25(23-11-17-5-18(12-23)7-19(6-17)13-23)24-14-20-8-21(15-24)10-22(9-20)16-24;2-1(3,4)5/h17-22H,2-16H2,1H3;/q;-1 |
InChI-Schlüssel |
USBHLIYHNUNUIW-UHFFFAOYSA-N |
Kanonische SMILES |
[B-](F)(F)(F)F.CCCCP(C12CC3CC(C1)CC(C3)C2)C45CC6CC(C4)CC(C6)C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2R)-3-(1,3-benzodioxol-5-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B11814582.png)


![Ethyl[2-methyl-3-(chlorosulfonyl)phenoxy]acetate](/img/structure/B11814597.png)


![Methyl 4-(4-fluorophenyl)thieno[3,2-c]pyridine-6-carboxylate](/img/structure/B11814625.png)







